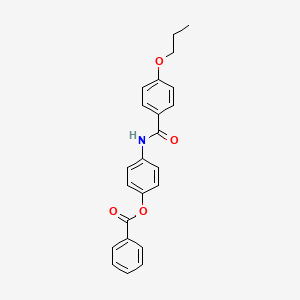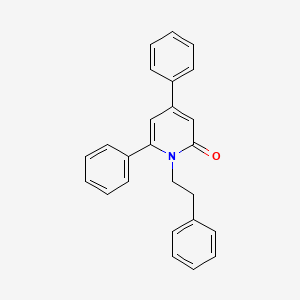![molecular formula C62H101NaO32S B14394995 sodium;[6-[4-[5-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate CAS No. 89383-05-1](/img/structure/B14394995.png)
sodium;[6-[4-[5-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “sodium;[6-[4-[5-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate” is a complex organic molecule. It is characterized by multiple hydroxyl groups, methoxy groups, and a sulfate group, making it a highly functionalized compound. This compound is part of a broader class of molecules known for their biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically starts with the formation of the core cyclopenta[a]phenanthrene structure, followed by the sequential addition of various functional groups. Key steps include:
Formation of the core structure: This is achieved through a series of cyclization reactions.
Functionalization: Introduction of hydroxyl, methoxy, and sulfate groups through selective reactions.
Purification: The final compound is purified using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification methods to obtain the final product in large quantities.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or sulfonates.
Major Products Formed
The major products formed from these reactions include various hydroxylated, methoxylated, and sulfated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound is studied for its potential role in cellular processes. Its hydroxyl and methoxy groups are known to interact with various biomolecules, influencing cellular signaling pathways.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its complex structure allows it to interact with multiple biological targets, making it a candidate for drug development.
Industry
In industry, the compound is used in the production of pharmaceuticals and other biologically active molecules. Its functional groups make it a valuable intermediate in the synthesis of various products.
Mechanism of Action
The compound exerts its effects through multiple mechanisms. Its hydroxyl and methoxy groups interact with specific molecular targets, such as enzymes and receptors, modulating their activity. The sulfate group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: These compounds share a similar hydroxylated structure and are known for their biological activity.
Steroids: The core cyclopenta[a]phenanthrene structure is similar to that of steroids, which are also biologically active molecules.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which confer a wide range of biological activities. Its complex structure allows it to interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
This detailed article provides a comprehensive overview of the compound “sodium;[6-[4-[5-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate”
Properties
CAS No. |
89383-05-1 |
|---|---|
Molecular Formula |
C62H101NaO32S |
Molecular Weight |
1413.5 g/mol |
IUPAC Name |
sodium;[6-[4-[5-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C62H102O32S.Na/c1-22(2)16-27(64)19-62(9,78)36-11-10-30-29-18-33(32-17-28(94-95(79,80)81)12-14-60(32,7)31(29)13-15-61(30,36)8)87-56-48(76)51(40(68)25(5)85-56)91-58-52(92-55-47(75)44(72)38(66)24(4)84-55)42(70)35(21-82-58)89-59-53(45(73)41(69)34(20-63)88-59)93-57-49(77)50(39(67)26(6)86-57)90-54-46(74)43(71)37(65)23(3)83-54;/h13,22-26,28-30,32-59,63,65-78H,10-12,14-21H2,1-9H3,(H,79,80,81);/q;+1/p-1 |
InChI Key |
BEQCTYBKIFVUHG-UHFFFAOYSA-M |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(C(OC3OC4COC(C(C4O)OC5C(C(C(C(O5)C)O)O)O)OC6C(C(OC(C6O)OC7CC8C9CCC(C9(CC=C8C1(C7CC(CC1)OS(=O)(=O)[O-])C)C)C(C)(CC(=O)CC(C)C)O)C)O)CO)O)O)C)O)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


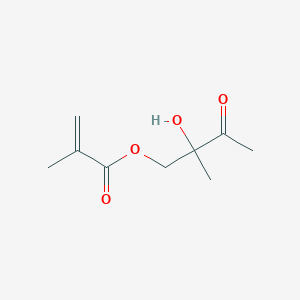
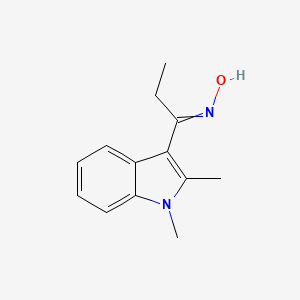
![1-[(2-Nitrophenyl)sulfanyl]pyrrolidine](/img/structure/B14394929.png)
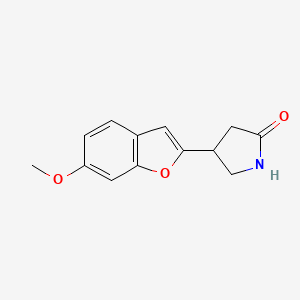
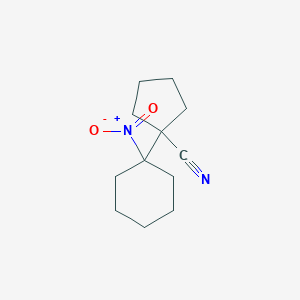
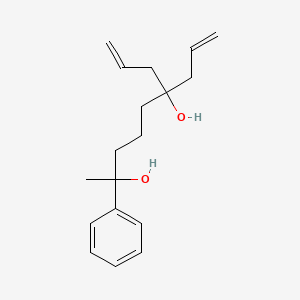
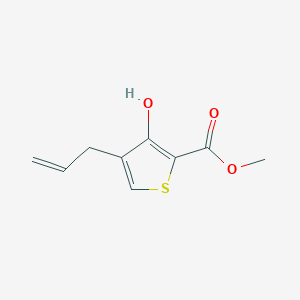
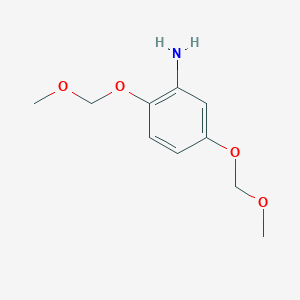

![3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide](/img/structure/B14394959.png)
